Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone

Chemical Biology Drug Discovery Kinase Inhibition

Researchers seeking to explore privileged kinase-binding motifs face a gap in characterized pyrazolo[1,5-a]pyridine SAR data. CAS 1396864-86-0 fills this need as a bifunctional scaffold, enabling de novo target identification and combinatorial library synthesis. - Bifunctional design integrates pyrazolo[1,5-a]pyridine-3-carbonyl and thiophene-3-carbonyl piperazine fragments for parallel derivatization. - Uncharacterized bioactivity profile makes it suitable for affinity-based proteomics and phenotypic screening, with the 2-carbonyl regioisomer (CAS 1396759-16-2) available for comparative SAR studies. - Catalog-listed by multiple specialty suppliers, ensuring reliable sourcing for exploratory chemical biology programs.

Molecular Formula C17H16N4O2S
Molecular Weight 340.4
CAS No. 1396864-86-0
Cat. No. B2397545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone
CAS1396864-86-0
Molecular FormulaC17H16N4O2S
Molecular Weight340.4
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CSC=C2)C(=O)C3=C4C=CC=CN4N=C3
InChIInChI=1S/C17H16N4O2S/c22-16(13-4-10-24-12-13)19-6-8-20(9-7-19)17(23)14-11-18-21-5-2-1-3-15(14)21/h1-5,10-12H,6-9H2
InChIKeyBTMMBWBQFRVDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrazolo[1,5-a]pyridine Compound: Baseline & Procurement


Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone (CAS 1396864-86-0, molecular formula C17H16N4O2S, molecular weight 340.4 g/mol) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyridine class. Its structure comprises a pyrazolo[1,5-a]pyridine core connected via a methanone linker to a piperazine ring, which is further substituted with a thiophene-3-carbonyl group. The compound is primarily cataloged as a research chemical and synthetic building block, and is offered by several specialty chemical suppliers for in-vitro research purposes. Despite its presence in commercial screening libraries, a comprehensive search of the peer-reviewed literature and patent databases at the time of this analysis did not yield any primary research articles, patents, or authoritative database entries that provide quantitative biological, pharmacological, or physicochemical characterization for this specific compound.

Uncharacterized bioactivity No published target or pathway data available
Class-level inference only Structural similarity to PI3K inhibitors does not guarantee activity
Exploratory research use May support de novo target identification and SAR generation

Generic Substitution Not Supported for This Compound


Within the pyrazolo[1,5-a]pyridine class, biological activity is exquisitely sensitive to the nature and geometry of substituents on the pyrazolo[1,5-a]pyridine core, the central linker, and the terminal aryl or heteroaryl group. Published structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyridine-based PI3K inhibitors demonstrate that even minor modifications to the central linker portion—for example, replacing an amide with a reversed amide or altering the sulfonyl versus carbonyl attachment—can drastically alter isoform selectivity and cellular potency [1]. The specific combination of a pyrazolo[1,5-a]pyridin-3-yl methanone linked to a piperazine carrying a thiophene-3-carbonyl substituent has no established SAR data in the public domain. Consequently, there is no scientific basis to assume that any superficially similar analog—differing, for instance, in the thiophene substitution pattern (2‑carbonyl vs. 3‑carbonyl), the piperazine replacement, or the core attachment point—would exhibit equivalent chemical reactivity, biological target engagement, or pharmacokinetic behavior. Without direct comparative data, generic substitution carries an undefined risk of altered or absent activity in any given experimental system.

Thiophene-3-carbonyl Thiophene-2-carbonyl isomer Regioisomeric shift may alter target engagement and selectivity; no comparative data exist.
Methanone-piperazine linker Amide or sulfonamide linker Linker-dependent potency cliffs reported in pyrazolo[1,5-a]pyridine PI3K inhibitors; activity cannot be assumed.

Quantitative Evidence Guide for This Compound


Absence of Published Bioactivity Data

A systematic search of PubMed, Google Scholar, PubChem, ChemSpider, and Google Patents using the compound name, CAS number (1396864-86-0), molecular formula (C17H16N4O2S), and key structural fragments returned no primary research articles, patents, or authoritative database entries containing quantitative biological assay data (e.g., IC₅₀, Kᵢ, EC₅₀), ADME parameters, or in vivo efficacy results for this specific compound. This stands in contrast to closely related pyrazolo[1,5-a]pyridine derivatives, such as those in the p110α-selective PI3K inhibitor series described by Kendall et al. [1], for which extensive SAR data, isoform selectivity profiles, and cellular potency values have been publicly reported.

Bioactivity data gap
Cross-study comparable
No public IC₅₀/Kᵢ data vs. known PI3K inhibitors with pM–nM IC₅₀
Precludes target-based selection; requires de novo characterization.
Literature search across PubMed, PubChem, and patents returned no hits.
Chemical Biology Drug Discovery Kinase Inhibition

Thiophene Regioisomer Structural Comparison

The target compound incorporates a thiophene-3-carbonyl substituent on the piperazine ring. The thiophene-2-carbonyl regioisomer (CAS 1396759-16-2, 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-carbonyl)piperazine) represents the closest commercially available structural analog . In heterocyclic medicinal chemistry, the position of carbonyl attachment on the thiophene ring is known to influence both the electronic distribution and the spatial orientation of the terminal aryl group, which can alter hydrogen-bonding capacity, dipole moment, and target protein complementarity. Class-level SAR evidence from pyrazolo[1,5-a]pyridine kinase inhibitors demonstrates that regioisomeric changes in the terminal aryl group can shift kinase selectivity profiles and modulate potency by orders of magnitude [1].

Regioisomer SAR
Class-level inference
Thiophene-3-carbonyl vs. thiophene-2-carbonyl; no direct comparison data
Differential electronic and steric effects may shift activity; empirical testing needed.
Class-level SAR from PI3K inhibitor series supports regioisomer sensitivity.
Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Central Linker Impact on Activity

The target compound employs a methanone-piperazine-methanone central linker connecting the pyrazolo[1,5-a]pyridine core to the thiophene group. Kendall et al. systematically investigated the impact of central linker variation in pyrazolo[1,5-a]pyridine PI3K inhibitors, comparing amide, reversed amide, sulfonamide, and urea linkers [1]. Their study demonstrated that the sulfonamide-linked analog (compound 15) retained potent p110α inhibitory activity (IC₅₀ = 4 nM), whereas the reversed amide linker (compound 19) abolished activity (IC₅₀ >10,000 nM). While the specific methanone-piperazine-methanone linker found in CAS 1396864-86-0 was not among the linkers directly tested in that study, the data establish that linker identity is a critical determinant of target engagement within this chemotype.

Linker impact
Class-level inference
Methanone-piperazine linker untested; class-level activity cliff >10,000-fold
Linker identity critically governs target engagement; activity cannot be extrapolated.
Reference: sulfonamide linker IC₅₀ 4 nM vs. reversed amide >10,000 nM (Kendall 2014).
Linker SAR PI3K Inhibition Scaffold Hopping

Physicochemical Property Profile

In the absence of experimentally measured physicochemical data for CAS 1396864-86-0, calculated molecular descriptors can be compared with those of the broader pyrazolo[1,5-a]pyridine PI3K inhibitor class. The target compound (MW = 340.4, molecular formula C17H16N4O2S) has a molecular weight that falls within the lower range of typical pyrazolo[1,5-a]pyridine kinase inhibitors, which often exceed 450 Da due to additional sulfonamide or extended aryl groups [1]. Its calculated topological polar surface area, hydrogen bond acceptor count, and rotatable bond count are consistent with oral drug-likeness guidelines; however, no experimental logP, solubility, permeability, or metabolic stability data are publicly available.

Physicochemical profile
Supporting evidence
MW 340.4 g/mol vs. optimized PI3K inhibitors 380–520 g/mol
Lower MW may suit fragment-based or lead-like screening; no solubility/logP data.
Calculated descriptors only; experimental ADME parameters not reported.
Physicochemical Properties Drug-likeness Computational Chemistry

Recommended Applications for This Compound


De Novo Target Identification

Given the complete absence of published bioactivity data, this compound is best suited for exploratory chemical biology programs that have the infrastructure to perform de novo target identification (e.g., affinity-based proteomics, cellular thermal shift assays, or phenotypic screening with subsequent target deconvolution). The pyrazolo[1,5-a]pyridine scaffold is a privileged kinase-binding motif, and the thiophene-3-carbonyl piperazine appendage may confer a distinct target selectivity profile relative to known analogs. Researchers should be prepared to invest in comprehensive primary characterization, as no prior art can guide target hypotheses [1].

Regioisomer Comparator Studies

The commercial availability of the thiophene-2-carbonyl regioisomer (CAS 1396759-16-2) enables head-to-head comparative studies to probe the stereoelectronic effects of thiophene substitution pattern on biological activity. Such studies are rare in the public domain and could yield novel SAR insights for the pyrazolo[1,5-a]pyridine chemotype. Any observed differential activity between the 2-carbonyl and 3-carbonyl regioisomers would constitute a legitimate, publishable finding [1].

Synthetic Building Block

The compound's bifunctional nature—possessing a pyrazolo[1,5-a]pyridine-3-carboxylic acid-derived moiety and a thiophene-3-carbonyl piperazine fragment—makes it a versatile intermediate for parallel synthesis of combinatorial libraries. The piperazine nitrogen and the pyrazolo[1,5-a]pyridine core offer additional diversification points. Procurement for use as a synthetic building block is supported by its catalog listing from multiple specialty chemical suppliers .

Negative Control for PI3K Programs

If empirical testing reveals that CAS 1396864-86-0 lacks activity against Class I PI3K isoforms—a plausible outcome given the SAR sensitivity of the central linker—this compound could serve as a structurally matched negative control in PI3K drug discovery programs. Its close structural resemblance to active PI3K inhibitors, combined with potential inactivity, would make it a valuable tool for confirming target-specific effects in cellular assays and reducing false-positive rates in phenotypic screens.

Application
Selection Property
Validation Focus
Exploratory target deconvolution
Unexplored pyrazolo[1,5-a]pyridine chemotype
De novo target engagement characterization
Regioisomer SAR profiling
Thiophene-2- vs. 3-carbonyl isomer pair
Differential biological activity assessment
Combinatorial library synthesis
Bifunctional piperazine-thiophene intermediate
Synthetic diversification potential
PI3K target-specificity control
Structurally matched inactive candidate
PI3K-specific effect confirmation
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